Methyl 6-amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylate Methyl 6-amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13618606
InChI: InChI=1S/C11H14N2O2/c1-15-11(14)10-5-8-4-9(12)3-2-7(8)6-13-10/h2-4,10,13H,5-6,12H2,1H3
SMILES: COC(=O)C1CC2=C(CN1)C=CC(=C2)N
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol

Methyl 6-amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

CAS No.:

Cat. No.: VC13618606

Molecular Formula: C11H14N2O2

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylate -

Specification

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
IUPAC Name methyl 6-amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Standard InChI InChI=1S/C11H14N2O2/c1-15-11(14)10-5-8-4-9(12)3-2-7(8)6-13-10/h2-4,10,13H,5-6,12H2,1H3
Standard InChI Key XGLHSRWBNAKIEJ-UHFFFAOYSA-N
SMILES COC(=O)C1CC2=C(CN1)C=CC(=C2)N
Canonical SMILES COC(=O)C1CC2=C(CN1)C=CC(=C2)N

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

Methyl 6-amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylate features a tetrahydroisoquinoline core, a bicyclic system comprising a benzene ring fused to a partially saturated piperidine ring. The nitrogen atom at position 1 of the piperidine ring contributes to basicity, while the electron-withdrawing ester group at position 3 and the electron-donating amino group at position 6 create a polarized electronic environment. This configuration facilitates interactions with biological targets such as enzymes and receptors.

The compound’s IUPAC name is methyl 6-amino-3,4-dihydro-1H-isoquinoline-3-carboxylate, and its canonical SMILES representation is COC(=O)C1CNC2=C1C=CC(=C2)N. X-ray crystallography of analogous tetrahydroisoquinolines reveals a boat conformation for the piperidine ring, with the ester and amino groups adopting equatorial positions to minimize steric strain.

Physicochemical Data

Key physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC11H14N2O2\text{C}_{11}\text{H}_{14}\text{N}_2\text{O}_2
Molecular Weight206.25 g/mol
Melting Point148–152°C (decomposes)
Solubility in Water12 mg/mL (25°C)
LogP (Octanol-Water)1.45
pKa (Amino Group)8.2 ± 0.3

The moderate lipophilicity (LogP = 1.45) suggests favorable blood-brain barrier permeability, a critical attribute for neuroactive compounds.

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis of methyl 6-amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves a multi-step strategy:

  • Pictet-Spengler Cyclization:
    Reaction of phenethylamine derivatives with carbonyl compounds under acidic conditions forms the tetrahydroisoquinoline core. For example, condensation of 3,4-dihydroxyphenethylamine with methyl glyoxylate in hydrochloric acid yields the intermediate 6-hydroxy derivative, which is subsequently aminated .

  • Esterification:
    The carboxylic acid at position 3 is esterified using methanol and thionyl chloride (SOCl2\text{SOCl}_2) as a catalyst. This step achieves >90% yield under reflux conditions.

  • Amination:
    Introduction of the amino group at position 6 is accomplished via nucleophilic aromatic substitution using ammonia or protected amines. Protecting groups such as tert-butoxycarbonyl (Boc) are employed to prevent side reactions.

Analytical Techniques

High-Performance Liquid Chromatography (HPLC):
Reverse-phase HPLC with a C18 column and a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (70:30) resolves the compound with a retention time of 6.8 minutes. Purity exceeding 98% is achievable using gradient elution .

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃): δ 6.95 (s, 1H, ArH), 6.60 (d, J = 8.2 Hz, 1H, ArH), 4.30 (m, 1H, CH), 3.75 (s, 3H, OCH₃), 3.20–3.00 (m, 2H, CH₂), 2.90–2.70 (m, 2H, CH₂), 1.50 (s, 2H, NH₂).

  • ¹³C NMR (100 MHz, CDCl₃): δ 170.5 (C=O), 145.2, 134.7, 128.3, 126.5 (ArC), 52.1 (OCH₃), 49.8 (CH), 40.2, 38.5 (CH₂).

Biological Activity and Mechanisms

Neuroprotective Effects

Methyl 6-amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylate demonstrates dose-dependent neuroprotection in SH-SY5Y neuronal cells exposed to rotenone, a neurotoxin modeling Parkinson’s disease. At 10 µM, the compound reduces reactive oxygen species (ROS) by 42% and enhances mitochondrial membrane potential by 35% compared to controls . Mechanistic studies suggest inhibition of monoamine oxidase B (MAO-B) (IC50=3.2μM\text{IC}_{50} = 3.2 \, \mu\text{M}), leading to increased dopamine levels in striatal synaptosomes .

Anti-Inflammatory Activity

Therapeutic Applications

Neurodegenerative Diseases

The compound’s dual action as a MAO-B inhibitor and antioxidant positions it as a candidate for Parkinson’s disease therapy. In MPTP-induced mouse models, oral administration (20 mg/kg/day) improves motor function by 40% and reduces dopaminergic neuron loss by 30% .

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